molecular formula C18H20ClNOS B330894 3-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B330894
M. Wt: 333.9 g/mol
InChI Key: PDUPVVNXEWBSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core, a cyclohexenyl group, and a carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide involves multiple steps. The process typically starts with the preparation of the benzothiophene core, followed by the introduction of the cyclohexenyl group and the carboxamide functional group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH^-) and amines (NH_2R) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-(1-cyclohexenyl)ethyl]-4-fluoro-benzenesulfonamide
  • 3-chloro-1-cyclohexene
  • 3-chlorocyclohexene

Uniqueness

Compared to similar compounds, 3-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and its benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H20ClNOS

Molecular Weight

333.9 g/mol

IUPAC Name

3-chloro-N-[2-(cyclohexen-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H20ClNOS/c1-12-7-8-14-15(11-12)22-17(16(14)19)18(21)20-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,20,21)

InChI Key

PDUPVVNXEWBSFH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=CCCCC3)Cl

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=CCCCC3)Cl

Origin of Product

United States

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